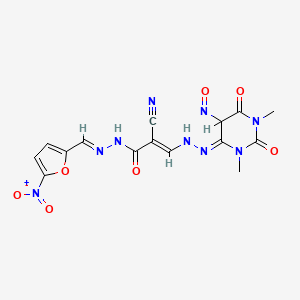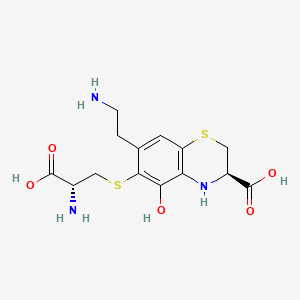
Ethanone, 2-hydroxy-1,2-diphenyl-, oxime, (1E,2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2-hydroxy-1,2-diphenyl-, oxime, (1E,2S)- is a chemical compound with the molecular formula C14H13NO2 It is known for its unique structure, which includes a hydroxy group and an oxime group attached to a diphenyl ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-hydroxy-1,2-diphenyl-, oxime, (1E,2S)- typically involves the reaction of 2-hydroxy-1,2-diphenylethanone with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the oxime. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may include additional steps such as distillation and large-scale chromatography to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 2-hydroxy-1,2-diphenyl-, oxime, (1E,2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of 2-hydroxy-1,2-diphenylethylamine.
Substitution: Formation of 2-alkoxy-1,2-diphenylethanone or 2-acetoxy-1,2-diphenylethanone.
Aplicaciones Científicas De Investigación
Ethanone, 2-hydroxy-1,2-diphenyl-, oxime, (1E,2S)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethanone, 2-hydroxy-1,2-diphenyl-, oxime, (1E,2S)- involves its interaction with specific molecular targets. The hydroxy and oxime groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- Ethanone, 2-hydroxy-1,2-diphenyl-, oxime, (2R)-
- Ethanone, 2-ethoxy-1,2-diphenyl-
- Ethanone, 1,2-diphenyl-
Uniqueness
Ethanone, 2-hydroxy-1,2-diphenyl-, oxime, (1E,2S)- is unique due to its specific stereochemistry and the presence of both hydroxy and oxime functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
118353-45-0 |
|---|---|
Fórmula molecular |
C14H13NO2 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
(1S,2E)-2-hydroxyimino-1,2-diphenylethanol |
InChI |
InChI=1S/C14H13NO2/c16-14(12-9-5-2-6-10-12)13(15-17)11-7-3-1-4-8-11/h1-10,14,16-17H/b15-13+/t14-/m0/s1 |
Clave InChI |
WAKHLWOJMHVUJC-MRPLLJTBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H](/C(=N/O)/C2=CC=CC=C2)O |
SMILES canónico |
C1=CC=C(C=C1)C(C(=NO)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



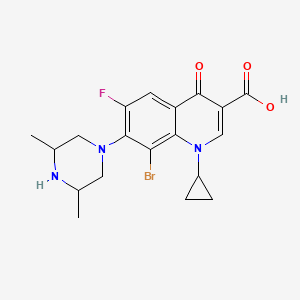

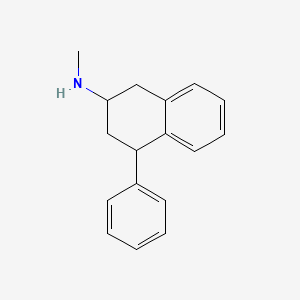
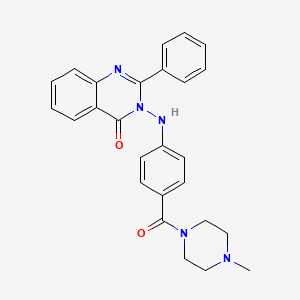
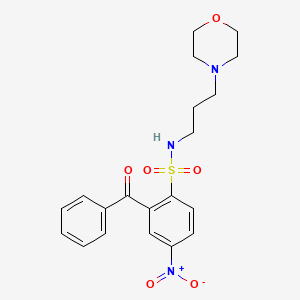
![2-[6-fluoro-3-(pyridazin-3-ylmethyl)-1H-inden-2-yl]-N-methyl-N-(114C)methylethanamine](/img/structure/B12725508.png)
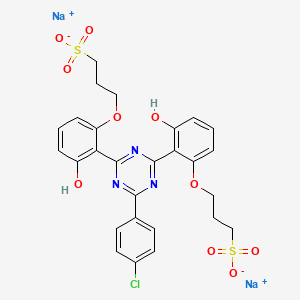
![9-(4-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12725511.png)
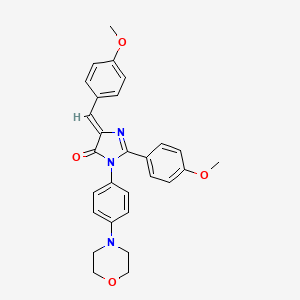
![disodium;4-[[2-[4-[[4-[5-[(4-sulfonatophenyl)carbamoyl]-1H-benzimidazol-2-yl]phenyl]carbamoylamino]phenyl]-1H-benzimidazole-5-carbonyl]amino]benzenesulfonate](/img/structure/B12725523.png)
![2,2-Bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl dioctanoate](/img/structure/B12725527.png)
